molecular formula C18H28ClNO2S B12739010 Cyclohexanecarboxylic acid, 1-(phenylthio)-, 3-(dimethylamino)propyl ester, hydrochloride CAS No. 84245-08-9

Cyclohexanecarboxylic acid, 1-(phenylthio)-, 3-(dimethylamino)propyl ester, hydrochloride

Cat. No.: B12739010
CAS No.: 84245-08-9
M. Wt: 357.9 g/mol
InChI Key: ICNHPHVKFPPHGF-UHFFFAOYSA-N
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Description

Cyclohexanecarboxylic acid, 1-(phenylthio)-, 3-(dimethylamino)propyl ester, hydrochloride is a structurally complex compound characterized by:

  • Core structure: A cyclohexane ring substituted with a carboxylic acid group.
  • 3-(Dimethylamino)propyl ester: A tertiary amine-linked ester, enhancing solubility in acidic environments due to protonation. Hydrochloride salt: Improves stability and bioavailability.

Properties

CAS No.

84245-08-9

Molecular Formula

C18H28ClNO2S

Molecular Weight

357.9 g/mol

IUPAC Name

3-(dimethylamino)propyl 1-phenylsulfanylcyclohexane-1-carboxylate;hydrochloride

InChI

InChI=1S/C18H27NO2S.ClH/c1-19(2)14-9-15-21-17(20)18(12-7-4-8-13-18)22-16-10-5-3-6-11-16;/h3,5-6,10-11H,4,7-9,12-15H2,1-2H3;1H

InChI Key

ICNHPHVKFPPHGF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCOC(=O)C1(CCCCC1)SC2=CC=CC=C2.Cl

Origin of Product

United States

Preparation Methods

Cyclohexanecarboxylic Acid Synthesis

Two main industrial and laboratory methods are reported for cyclohexanecarboxylic acid preparation:

  • Diels-Alder Reaction Route: 1,3-Butadiene and acrylic acid undergo a [2+4] Diels-Alder cycloaddition to form 3-cyclohexene-1-carboxylic acid, which is then hydrogenated using platinum or palladium catalysts to yield cyclohexanecarboxylic acid with high yield (up to 100%) under mild conditions (room temperature to 200 °C for cycloaddition; hydrogenation at moderate temperature).

  • Carboxylation of Cyclohexyl Magnesium Chloride: A Grignard reagent approach where cyclohexyl magnesium chloride is carboxylated to yield the acid.

These methods provide the acid or its derivatives as starting materials for further functionalization.

Esterification to Form Cyclohexanecarboxylic Acid Esters

Esterification of cyclohexanecarboxylic acid with appropriate alcohols (e.g., 3-(dimethylamino)propanol) can be achieved via:

  • Acid-catalyzed esterification.
  • Carbodiimide-mediated coupling (e.g., using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride, EDC·HCl) in aprotic solvents like N,N-dimethylformamide (DMF).

Introduction of the Phenylthio Group

The phenylthio substituent at the 1-position of cyclohexanecarboxylic acid derivatives is typically introduced via nucleophilic substitution or coupling reactions involving thiophenol or phenylthiol derivatives.

  • A common approach involves reacting a suitable cyclohexanecarboxylic acid derivative bearing a leaving group (e.g., halide or activated ester) with thiophenol under basic conditions in aprotic solvents such as ethyl acetate or tetrahydrofuran (THF).

  • The reaction is often facilitated by bases like triethylamine or pyridine, which deprotonate the thiol and promote nucleophilic attack.

Coupling with 3-(Dimethylamino)propyl Group

The 3-(dimethylamino)propyl moiety is introduced via esterification or amidation reactions using carbodiimide coupling agents:

  • Carbodiimide-Mediated Coupling: Using EDC·HCl in the presence of additives like 1-hydroxybenzotriazole (HOBt) or hydroxy-7-azabenzotriazole (HOAT) enhances coupling efficiency and reduces side reactions.

  • The reaction is typically performed in DMF or similar solvents at room temperature or slightly elevated temperatures, with reaction times ranging from a few hours to overnight.

  • Bases such as N,N-diisopropylethylamine (DIPEA) or triethylamine are added to neutralize the generated acid and drive the reaction forward.

Formation of Hydrochloride Salt

The final hydrochloride salt is formed by treating the free base ester with hydrochloric acid, often in an organic solvent or aqueous medium, to improve compound stability, solubility, and handling.

Representative Preparation Procedure (Based on Patent and Literature Data)

Step Reagents & Conditions Description Yield / Notes
1. Preparation of cyclohexanecarboxylic acid 1,3-Butadiene + acrylic acid, aromatic solvent (toluene), 25-200 °C, Diels-Alder reaction; followed by hydrogenation with Pt or Pd catalyst under H2 Produces cyclohexanecarboxylic acid with high purity Up to 100% yield
2. Esterification with 3-(dimethylamino)propanol Cyclohexanecarboxylic acid + 3-(dimethylamino)propanol, EDC·HCl, HOBt, DIPEA, DMF, RT, overnight Carbodiimide-mediated coupling to form ester High yield, mild conditions
3. Introduction of phenylthio group Ester intermediate + thiophenol, base (triethylamine), ethyl acetate, 5-10 °C, 13 hours Nucleophilic substitution to attach phenylthio group Efficient, controlled temperature
4. Formation of hydrochloride salt Treatment with HCl in suitable solvent Salt formation for stability Standard procedure

Analytical and Reaction Parameters Summary

Parameter Typical Range / Condition Comments
Solvents Ethyl acetate, DMF, THF, toluene Aprotic solvents preferred for coupling and substitution
Bases Triethylamine, DIPEA, pyridine Facilitate nucleophilic substitution and coupling
Temperature 0 to 50 °C (preferably 5-10 °C for substitution) Controls reaction rate and selectivity
Reaction Time 1 to 50 hours (typically ~13 hours) Ensures completion without side reactions
Catalysts Pt or Pd for hydrogenation High selectivity and yield in acid preparation

Research Findings and Optimization Notes

  • The use of carbodiimide coupling agents (EDC·HCl) with additives like HOBt or HOAT significantly improves esterification yields and reduces side reactions such as racemization or overactivation.

  • Maintaining low temperatures during the phenylthio substitution step minimizes side reactions and decomposition, improving purity.

  • Hydrogenation catalysts (Pt or Pd) provide quantitative conversion of cyclohexene carboxylic acid intermediates to cyclohexanecarboxylic acid, enabling scalable synthesis.

  • Aprotic solvents such as ethyl acetate and DMF are preferred for their ability to dissolve reactants and stabilize intermediates.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxylic acid, 1-(phenylthio)-, 3-(dimethylamino)propyl ester, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cyclohexanecarboxylic acid, 1-(phenylthio)-, 3-(dimethylamino)propyl ester, hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexanecarboxylic acid, 1-(phenylthio)-, 3-(dimethylamino)propyl ester, hydrochloride involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to modulation of various biochemical pathways. The phenylthio group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Reactivity

  • Phenylthio vs. Isocyanato : The phenylthio group in the target compound is less reactive than isocyanato derivatives (e.g., [105562-49-0]), which readily undergo nucleophilic addition. This makes the target compound more stable under physiological conditions .
  • Amine vs. Ester: The dimethylamino-propyl ester in the target compound enhances water solubility via protonation, unlike non-ionic esters (e.g., methyl ester in [197247-91-9]) .

Pharmacological Potential

  • In contrast, the dibutylaminopropyl ester in [6937-16-2] () increases lipophilicity but may reduce metabolic stability due to longer alkyl chains .

Research Findings and Data

Solubility and Stability

  • Hydrochloride Salts: Both the target compound and [197247-91-9] () utilize HCl salts to improve aqueous solubility. The dimethylamino group’s pKa (~8.9) ensures protonation in acidic environments, enhancing dissolution .
  • Thermal Stability : Isocyanato derivatives () decompose at lower temperatures (<100°C) compared to ester-based compounds, which are stable up to 150°C .

Biological Activity

Cyclohexanecarboxylic acid, 1-(phenylthio)-, 3-(dimethylamino)propyl ester, hydrochloride (CAS No. 84245-08-9) is a compound of interest due to its potential biological activities. This compound features a cyclohexane ring with a carboxylic acid group and a phenylthio moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

The biological activity of cyclohexanecarboxylic acid derivatives often involves modulation of neurotransmitter systems or inhibition of specific enzymes. The presence of the dimethylamino group suggests potential interactions with receptors or enzymes involved in neurotransmission.

Enzyme Inhibition

Research indicates that compounds with similar structures may act as inhibitors for enzymes such as fatty acid amide hydrolase (FAAH), which plays a crucial role in the metabolism of endocannabinoids. Inhibition of FAAH has been linked to analgesic effects and reduced inflammation .

Analgesic Properties

Studies have shown that related compounds exhibit significant analgesic effects in animal models. For instance, compounds that inhibit FAAH increase levels of endogenous cannabinoids, leading to enhanced pain relief . The cyclohexanecarboxylic acid derivative may similarly modulate pain pathways.

Neuroprotective Effects

Given the structural similarities with known neuroprotective agents, this compound could potentially exhibit protective effects against neurodegenerative diseases. Compounds targeting beta-secretase (BACE1) have shown promise in Alzheimer's disease models . The cyclohexanecarboxylic acid derivative's ability to inhibit similar pathways could be explored further.

Case Studies and Research Findings

StudyFindings
Study on FAAH inhibitorsDemonstrated that FAAH inhibitors can significantly reduce tactile allodynia in rat models, suggesting potential for chronic pain management .
Neuroprotective potentialInvestigated the effects of cyclohexanecarboxylic acid derivatives on BACE1 activity; some derivatives showed promising inhibition profiles .
Pain modulationA study indicated that related compounds modulated pain responses through cannabinoid receptor pathways .

Q & A

Basic: What are the recommended synthetic routes for preparing this compound, and how do reaction conditions influence yield?

Methodological Answer:
The compound’s synthesis likely involves coupling a cyclohexanecarboxylic acid derivative with a thiol-containing moiety (e.g., phenylthio group) via carbodiimide-mediated esterification. For example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is widely used to activate carboxylic acids for nucleophilic attack by amines or thiols. Key considerations:

  • pH Control : EDC activity is optimal at pH 3.5–4.5 in aqueous media, but unstable at lower pH due to rapid hydrolysis .
  • Cyclizable vs. Non-cyclizable Carboxylic Acids : Cyclizable acids (e.g., maleic acid) form anhydrides, enabling efficient amide/ester formation, whereas non-cyclizable acids (e.g., fumaric acid) yield trace products unless excess EDC is used, risking side reactions like N-acylurea formation .
  • Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) may resolve byproducts.

Table 1: Synthesis Parameters and Outcomes

Reagent SystempH RangeYield (%)Side Products
EDC + NHS3.5–4.560–75N-Acylurea
DCC/DMAPNeutral50–65DCU precipitate

Basic: How can researchers characterize the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm ester linkage formation, dimethylamino group resonance (~2.2–2.5 ppm for N(CH3_3)2_2), and cyclohexane ring conformation (e.g., chair vs. boat) .
  • IR Spectroscopy : Detect ester carbonyl stretches (~1740 cm1^{-1}) and ammonium hydrochloride N–H stretches (2500–3000 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ for C19_{19}H28_{28}NO2_2S·HCl).

Advanced: How does pH stability affect experimental design for in vitro studies?

Methodological Answer:
The hydrochloride salt’s stability depends on pH:

  • Aqueous Solutions : Hydrolysis of the ester bond may occur at extremes (pH < 3 or > 8). Buffer systems like phosphate (pH 6–7.5) or acetate (pH 4–5.5) are recommended .
  • Contradiction Alert : While EDC-mediated synthesis requires acidic pH (3.5–4.5), subsequent storage at neutral pH minimizes degradation . Validate stability via HPLC at intervals (0, 24, 48 hrs) under experimental conditions.

Advanced: What analytical strategies resolve contradictions in reported bioactivity data?

Methodological Answer:
Discrepancies in bioactivity may arise from:

  • Impurity Profiles : Trace N-acylurea (from excess EDC) or unreacted starting materials can skew results. Use LC-MS to quantify impurities (<1% threshold) .
  • Stereochemical Variants : Cis/trans isomerism in the cyclohexane ring (common in similar derivatives ) might alter binding affinity. Chiral HPLC or X-ray crystallography clarifies stereochemistry.
  • Solubility Effects : Poor aqueous solubility (common for hydrophobic esters) can lead to false negatives. Use co-solvents (e.g., DMSO ≤0.1%) and dynamic light scattering (DLS) to confirm colloidal stability .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

  • Acute Toxicity : Similar hydrochloride esters exhibit LD50_{50} values of ~50 mg/kg (intravenous, mouse models), necessitating PPE (gloves, goggles) and fume hood use .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate; absorb with inert materials (vermiculite) .
  • Storage : Desiccate at 2–8°C in amber vials to prevent light-/moisture-induced degradation .

Advanced: How can researchers optimize reaction scalability while minimizing side reactions?

Methodological Answer:

  • Catalyst Screening : Test alternatives to EDC (e.g., DMT-MM) for improved selectivity in non-aqueous solvents (e.g., DMF) .
  • Kinetic Monitoring : Use in situ FTIR or Raman spectroscopy to track esterification progress and halt reactions at ~85% conversion to limit byproducts.
  • Scale-Up Challenges : Heat dissipation in exothermic reactions requires jacketed reactors; pilot trials (1–10 g scale) identify thermal runaway risks.

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